molecular formula C23H20FN5O2S B3020847 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1210248-19-3

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B3020847
M. Wt: 449.5
InChI Key: CDLVZTXZOBIFEK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains multiple heterocyclic components, such as a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its potential pharmacological properties. The presence of a 3-fluorophenyl group and a pyrrolidine-3-carboxamide moiety suggests that the compound could interact with various biological targets, potentially leading to antimicrobial or antiallergy effects, as seen in similar structures .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiazole and triazole rings, followed by the introduction of the fluorophenyl and pyrrolidine groups. The process might resemble the synthesis of related compounds where building blocks like thioamides are used to construct the fluorescent dyes with thiazolyl moieties . The synthesis could also involve condensation reactions similar to those used in the creation of pyrazolo[1,5-a]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of this compound would be expected to show a high degree of conjugation, which could affect its electronic properties and reactivity. The fluorine atoms present in the structure could influence the molecule's lipophilicity and electronic distribution, potentially enhancing its ability to penetrate biological membranes and bind to targets. The crystal structure analysis, as performed for related compounds, would provide insights into the conformation and potential intermolecular interactions .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolo[3,2-b][1,2,4]triazole core. The fluorophenyl group could undergo various substitution reactions, while the pyrrolidine ring might be involved in hydrolysis or amide bond formation. The compound's chemical behavior could be compared to the reactivity of N-(4-substituted-thiazolyl)oxamic acid derivatives, which can be transformed into more active forms upon hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be characterized by its solubility, fluorescence, and potential solvatochromism. The compound's fluorescence properties might be similar to those of thiazole-based fluorophores, which display a range of emission wavelengths and quantum yields . Its solubility in organic solvents and water would be an important factor in its biological application, and the presence of fluorine atoms could enhance its stability and resistance to metabolic degradation.

Future Directions

The future directions for these compounds involve their potential use as antimicrobial agents in agriculture . The current study will provide useful guidance for the rational design of more efficient agricultural antimicrobial agents using the thiazolo[3,2-b][1,2,4]triazole derivatives bearing the 6-fluoroquinazolinyl moiety as lead compounds .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2S/c24-17-6-4-5-15(11-17)21-26-23-29(27-21)19(14-32-23)9-10-25-22(31)16-12-20(30)28(13-16)18-7-2-1-3-8-18/h1-8,11,14,16H,9-10,12-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLVZTXZOBIFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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